Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Description
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (C${11}$H${10}$F${2}$O${3}$) is a fluorinated β-ketoester characterized by a phenyl group at the 3-position and two fluorine atoms at the 2-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in decarboxylative aldol reactions and electrophilic fluorination studies. Its difluoro substitution enhances electron-withdrawing effects, stabilizing enolate intermediates and influencing reactivity in coupling reactions .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGVYJJQIYTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400135 | |
| Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114701-62-1 | |
| Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dess–Martin Periodinane-Mediated Oxidation
The oxidation of β-difluoro alcohols represents a direct pathway to ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. A protocol adapted from methyl ester synthesis involves treating ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate with Dess–Martin periodinane (DMP) in dichloromethane (DCM) at ambient temperature. The reaction proceeds via hypervalent iodine intermediates, selectively oxidizing the secondary alcohol to a ketone without over-oxidation.
Reaction Conditions :
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Substrate : Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1.0 equiv)
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Oxidizing Agent : Dess–Martin periodinane (1.2 equiv)
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Solvent : DCM (8 mL per mmol substrate)
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Workup : Quenching with Na₂S₂O₃-saturated K₂CO₃, extraction with CHCl₃, and silica gel chromatography (EtOAc/hexane).
Yield : 85–90% after purification.
Characterization :
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¹H NMR (CDCl₃): δ 8.09–8.08 (m, 2H, aromatic), 7.69–7.67 (m, 1H, aromatic), 7.55–7.51 (m, 2H, aromatic), 4.40–4.34 (q, 2H, OCH₂CH₃), 1.38–1.34 (t, 3H, CH₃).
This method is favored for its operational simplicity and high selectivity, though the cost of DMP may limit large-scale applications.
Synthesis via Decarboxylation of β-Keto Esters
Krapcho Decarboxylation with Yb(OTf)₃
Decarboxylation of β-keto-α,α-difluoropropanoates under Krapcho conditions provides a one-pot route to generate reactive difluoroenolates, which subsequently undergo aldol condensation. Ytterbium triflate [Yb(OTf)₃] catalyzes the decarboxylation of this compound in dimethylformamide (DMF) at elevated temperatures.
Reaction Conditions :
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Substrate : this compound (1.0 equiv)
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Catalyst : Yb(OTf)₃ (10 mol%)
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Solvent : DMF (5 mL per mmol substrate)
Yield : 88–92% for aldol adducts when reacted with aromatic aldehydes.
Mechanistic Insight : The reaction proceeds through a chelated transition state, where Yb³⁺ coordinates to the carbonyl oxygen, facilitating decarboxylation and enolate formation.
Advantages :
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Bench-stable starting materials.
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Compatibility with diverse aldehydes, enabling structural diversification.
Fluorination Approaches to α-Keto Esters
Electrophilic Fluorination with Selectfluor
While direct fluorination of α-keto esters is less common, electrophilic agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been explored. Ethyl 3-oxo-3-phenylpropanoate reacts with Selectfluor in acetonitrile under mild conditions to introduce fluorine at the α-position.
Reaction Conditions :
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Substrate : Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)
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Fluorinating Agent : Selectfluor (2.0 equiv)
Yield : <50% for monofluorination; difluorination requires harsher conditions (e.g., excess reagent, elevated temperatures).
Limitations : Poor regioselectivity and competing side reactions (e.g., ester hydrolysis) reduce practicality.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagent | Yield | Scalability |
|---|---|---|---|---|
| Dess–Martin Oxidation | β-Difluoro alcohol | Dess–Martin periodinane | 85–90% | Moderate |
| Krapcho Decarboxylation | β-Keto-α,α-difluoropropanoate | Yb(OTf)₃ | 88–92% | High |
| Electrophilic Fluorination | Ethyl 3-oxo-3-phenylpropanoate | Selectfluor | <50% | Low |
Key Observations :
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Dess–Martin Oxidation : Optimal for small-scale synthesis but limited by reagent cost.
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Krapcho Decarboxylation : Superior for tandem reactions (e.g., aldol condensation) and scalable production.
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Fluorination : Less efficient for difluoro products; requires further optimization.
Characterization and Quality Control
Spectroscopic Validation
¹H/¹⁹F NMR : Critical for confirming fluorine incorporation and ester integrity. The ¹⁹F signal at δ −107.2 ppm confirms geminal difluoro substitution.
Mass Spectrometry : HRMS (EI) m/z 228.19 [M⁺] matches the molecular formula C₁₁H₁₀F₂O₃.
Chromatographic Purity
Silica gel chromatography (5–10% EtOAc/hexane) achieves >95% purity, as verified by HPLC.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its difluorinated structure allows for diverse reactivity patterns that are essential for creating fluorinated compounds, which are important in medicinal chemistry and agrochemicals.
Decarboxylative Aldol Reactions
Recent studies have demonstrated the compound's effectiveness in decarboxylative aldol reactions. For instance, it has been used with benzaldehyde to generate aldol products through a one-pot reaction facilitated by Yb(OTf)₃. This method highlights its utility in forming carbon-carbon bonds efficiently . The reactions yield high amounts of desired products, showcasing the compound's versatility in synthetic applications.
Pharmaceutical Applications
Drug Design and Development
In the pharmaceutical industry, derivatives of this compound are being explored as intermediates for synthesizing bioactive molecules. The compound has been linked to the production of enantiomerically pure pharmaceuticals, particularly antihypertensive drugs. For example, microbial reduction processes utilizing specific yeast cultures have been employed to produce chirally pure intermediates from related compounds, demonstrating its potential in enantioselective synthesis.
Mechanism of Action
The compound's unique pharmacokinetic properties, attributed to its molecular structure with fluorine atoms, enhance its metabolic stability and lipophilicity compared to non-fluorinated analogs. This makes it a promising candidate for drug development aimed at improving the efficacy and stability of therapeutic agents .
Industrial Applications
Production of Specialty Chemicals
this compound is utilized in the production of specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it suitable for large-scale industrial applications where optimization of reaction conditions is critical for achieving high yields and purity.
Continuous Flow Reactors
The compound's stability and reactivity allow for its use in continuous flow reactors and automated systems, enhancing efficiency and scalability during production processes. This modern approach to chemical synthesis aligns with industry trends towards more sustainable practices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities and enhance the compound’s efficacy in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Fluorine vs. Methyl or Hydroxyl Groups
Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate (C${11}$H${11}$FO$_{3}$)
- Structure : Contains a single fluorine atom at the 2-position.
- Reactivity: The monofluoro analog exhibits reduced electron-withdrawing effects compared to the difluoro derivative, leading to slower enolate formation and lower yields in aldol reactions.
- Physical Properties : Molecular weight = 210.2 g/mol; density and boiling point data are unavailable .
Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate (C${13}$H${16}$O$_{3}$)
- Structure : Methyl groups replace fluorine atoms at the 2-position.
- Reactivity : The methyl substituents increase steric hindrance, reducing accessibility for nucleophilic attacks. This results in lower reactivity in decarboxylative reactions compared to fluorinated analogs.
- Physical Properties : Density = 1.063 g/cm³; boiling point = 290.6°C (predicted) .
Ethyl 2,2-Difluoro-3-hydroxy-3-phenylpropanoate (C${11}$H${11}$F${3}$O${3}$)
- Structure : A hydroxyl group replaces the keto group at the 3-position.
- Reactivity : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. This derivative is pivotal in synthesizing anti-inflammatory and cardiovascular drugs due to its bioactivity .
- Physical Properties : Molecular weight = 248.2 g/mol; density = 1.315 g/cm³ (predicted) .
Ester Chain Modifications
Methyl 2,2-Difluoro-3-oxo-3-phenylpropanoate (C${10}$H${8}$F${2}$O${3}$)
- Synthesis : Achieved 85% yield under optimized conditions, higher than the ethyl analog (low yield in aldol reactions due to slower decarboxylation) .
- Applications : Preferred in high-throughput syntheses due to faster reaction kinetics.
Pentyl 2,2-Difluoro-3-oxo-3-phenylpropanoate (C${14}$H${16}$F${2}$O${3}$)
- Synthesis: Yield = 67% via mechanochemical methods .
- Properties: The longer alkyl chain reduces crystallinity, resulting in a colorless oil with improved solubility in non-polar solvents.
Aromatic Ring Modifications
2-(Trifluoromethyl)benzyl 2,2-Difluoro-3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (C${23}$H${14}$F${8}$O${3}$)
Physical and Spectral Properties
Biological Activity
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (C2F) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a phenyl group attached to a propanoate backbone. Its molecular formula is and it has a molecular weight of 210.2 g/mol. The presence of fluorine atoms is believed to enhance its reactivity and biological activity compared to non-fluorinated analogs .
Anticancer Properties
Research has shown that C2F exhibits significant anticancer activity against various cancer cell lines, notably non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The compound has been evaluated through both in vitro and in vivo studies.
In Vitro Studies:
- Cell Proliferation: C2F inhibits the proliferation of NSCLC and CRC cell lines.
- Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction: The compound promotes apoptosis in cancer cells.
- Migration and Invasion: C2F significantly reduces the migration and invasion capabilities of these cancer cells.
In Vivo Studies:
- Xenograft Models: In animal models, C2F has been shown to prevent tumor growth effectively, indicating its potential as a therapeutic agent.
The mechanism by which C2F exerts its biological effects involves interaction with specific molecular targets within cancer cells. Network pharmacology analysis and molecular docking studies suggest that C2F may interact with proteins involved in cell signaling pathways that regulate proliferation, apoptosis, and metastasis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of C2F, it is essential to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 1479-22-7 | Contains one fluorine atom; less reactive |
| Ethyl 2-benzoylacetate | 1004-57-5 | Lacks fluorine; primarily used in synthesis |
| Ethyl 4-fluorobenzoate | 13951-81-6 | Contains a fluorine atom on the aromatic ring |
C2F stands out due to its dual fluorination at the second position, which may enhance its reactivity and biological activity compared to other similar compounds.
Case Studies
Several case studies have highlighted the efficacy of C2F in combating cancer:
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Non-Small Cell Lung Cancer (NSCLC):
- A study demonstrated that C2F inhibited NSCLC cell line proliferation by inducing apoptosis and blocking migration pathways. The results indicated a significant reduction in tumor size in xenograft models treated with C2F compared to controls.
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Colorectal Cancer (CRC):
- In CRC models, C2F was shown to promote apoptosis and inhibit cell cycle progression. The compound's ability to hinder migration and invasion was also noted, suggesting potential for therapeutic application in CRC treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, and how do reaction conditions affect yield and selectivity?
- The compound is synthesized via mechanochemical electrophilic fluorination of β-ketoesters using Selectfluor® as a fluorinating agent. Optimal conditions include solvent-free ball milling, which enhances reaction efficiency and reduces byproducts. Yields up to 96% with 13:1 mono:di selectivity are achieved under these conditions . Alternative routes involve decarboxylative coupling of potassium 2,2-difluoro-3-oxo-3-phenylpropanoate with benzyl alcohols, yielding derivatives with ~70% efficiency .
Q. How is NMR spectroscopy applied to characterize this compound?
- ¹H NMR (CDCl₃, 400 MHz) reveals distinct signals: aromatic protons (δ 8.04–7.51 ppm), a difluoromethylene proton (δ 5.86, J = 48.9 Hz), and ethyl group signals (δ 4.30 and 1.26 ppm). ¹⁹F NMR is critical for confirming fluorination patterns, with splitting patterns indicating diastereomeric ratios (e.g., 16:1 di:mono) .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
- The compound participates in decarboxylative aldol reactions , where the α,α-difluoro-β-keto ester reacts with aldehydes (e.g., benzaldehyde) under Krapcho decarboxylation conditions (NaCl, DMSO/H₂O). This yields α-fluoro-β-hydroxy esters, though initial yields may require optimization (e.g., ~42% with cyclohexyl derivatives) .
Q. How does oxidation or reduction modify the functional groups of this compound?
- While direct data on this compound is limited, analogous β-keto esters (e.g., Ethyl 2-hydroxy-3-phenylpropanoate) undergo oxidation with KMnO₄ to form α-keto esters. Reduction of the ester group (e.g., LiAlH₄) could yield alcohols, but fluorine’s electron-withdrawing effects may alter reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity challenges in fluorinating β-keto esters to synthesize this compound?
- Electrophilic fluorination with Selectfluor® proceeds via a radical or ionic pathway, where solvent-free mechanochemistry minimizes side reactions. Selectivity (mono vs. di-fluorination) depends on steric hindrance and electronic effects: bulky substituents favor mono-fluorination, while electron-deficient β-keto esters promote di-fluorination. NMR studies (¹⁹F/¹H) are critical for monitoring selectivity .
Q. How do computational studies elucidate the electronic effects of difluoro substituents on reactivity?
- Computational models (DFT) predict that α,α-difluoro substitution lowers the LUMO energy of the β-keto ester, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attack in aldol reactions but may destabilize intermediates, requiring precise catalytic tuning .
Q. What strategies optimize catalytic systems for decarboxylative coupling reactions involving this compound?
- Krapcho decarboxylation (NaCl, DMSO/H₂O) is key for generating reactive intermediates. Triethylamine (Et₃N) acts as a base to deprotonate intermediates, while oxalyl chloride activates the carboxylate. Solvent polarity (e.g., CH₂Cl₂) and temperature control are critical for minimizing side reactions .
Q. How does fluorine substitution influence crystallization and X-ray diffraction analysis?
- Fluorine’s high electron density can complicate crystal packing, but SHELX programs (e.g., SHELXL) are widely used for refining structures with fluorine atoms. High-resolution data (≤1.0 Å) and twinning corrections may be required for accurate resolution .
Q. What safety and handling protocols are recommended for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
